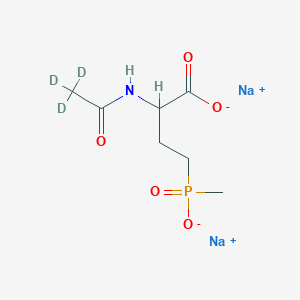

(R)-1-Azido-4-(methylsulfinyl)-butane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound belongs to the family of sulfinyl and azido compounds, known for their significant roles in synthetic organic chemistry. These compounds are pivotal as intermediates in the synthesis of a wide range of organic molecules, offering routes to various functionalized structures due to their unique reactivity profiles.

Synthesis Analysis

The synthesis of compounds related to "(R)-1-Azido-4-(methylsulfinyl)-butane" often involves the use of sulfinyl groups as chiral auxiliaries or intermediates. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of sulfinyl compounds in generating chiral centers with high enantioselectivity (Ellman, 2002).

Molecular Structure Analysis

The molecular structure of sulfinyl compounds is characterized by the presence of a sulfinyl group (S=O) attached to an alkyl chain. This group profoundly influences the compound's reactivity and stereochemistry. X-ray crystallography studies provide insights into the stereochemical features of these molecules, revealing their conformational preferences and how these influence their chemical behavior (Calligaris, 2001).

Chemical Reactions and Properties

Sulfinyl and azido groups participate in various chemical reactions, offering pathways to synthesize numerous complex molecules. For example, sulfinyl imines undergo cycloaddition reactions, demonstrating the synthetic utility of sulfinyl groups in constructing nitrogen-containing rings with high stereocontrol (Ye, 2014).

Applications De Recherche Scientifique

Chemoprevention and Antioxidant Properties : Compounds structurally related to (R)-1-Azido-4-(methylsulfinyl)-butane, like sulforaphane, have shown potential in cancer chemoprevention and as antioxidants. They induce Phase II enzymes, which are crucial for detoxification processes in the body (Moriarty et al., 2006), (Guerrero-Beltrán et al., 2012).

Antimutagenic Potential : Isothiocyanates derived from these compounds exhibit antimutagenic properties against various cooked food mutagens, suggesting their potential as chemopreventive agents (Shishu & Kaur, 2009).

Enzyme Catalysis and Biological Interactions : These compounds have been studied as substrates for human glutathione transferases, which are important for cellular detoxification processes (Kolm et al., 1995).

Phytochemical Analysis : Research on the analysis of sulforaphane and related compounds in broccoli has been conducted, highlighting their significance in nutrition and health (Chiang et al., 1998).

Anti-inflammatory Properties : Sulforaphane and its analogs have shown potential in inhibiting inflammatory responses in human monocytes, which could be significant for managing chronic inflammatory conditions (Reddy et al., 2015).

COVID-19 Research : There has been exploration into the potential of sulforaphane in the context of COVID-19, particularly in terms of its nutraceutical properties and effects on chronic diseases and aging (Bousquet et al., 2020).

Clinical Trials and Human Health : Clinical trials have been conducted to explore the disease preventive and therapeutic effects of isothiocyanates like sulforaphane, particularly against a range of diseases from cancer to autism (Palliyaguru et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-azido-4-[(R)-methylsulfinyl]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWZMZIFFMINE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Azido-4-(methylsulfinyl)-butane | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)